1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
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Description
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H7ClN4O3 and its molecular weight is 314.68 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and antitumor activities. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H7ClN4O3. Its structure features a chlorophenyl group and a nitrofuran moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H7ClN4O3 |
Molecular Weight | 304.68 g/mol |
CAS Number | 61620-66-4 |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the presence of the nitrofuran group may enhance the antimicrobial efficacy through mechanisms such as disruption of bacterial cell wall synthesis.
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. For instance, compounds containing halogen substituents have shown increased cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin has demonstrated synergistic effects, enhancing therapeutic outcomes while minimizing side effects .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory properties. In vivo studies using carrageenan-induced edema models have shown that certain pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 . This anti-inflammatory action is crucial in conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates. The compound demonstrated effective inhibition comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Antitumor Synergy
In vitro experiments revealed that when combined with doxorubicin, certain pyrazoles exhibited enhanced cytotoxicity against resistant breast cancer cell lines. This combination therapy approach could be pivotal in treating aggressive cancer subtypes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles can inhibit key enzymes involved in inflammation and tumor growth.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Disruption of Bacterial Cell Walls : The nitrofuran component may interfere with bacterial cell wall synthesis, enhancing its antimicrobial effects.
Properties
CAS No. |
61620-67-5 |
---|---|
Molecular Formula |
C14H7ClN4O3 |
Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H7ClN4O3/c15-10-2-1-3-11(6-10)18-8-9(7-16)14(17-18)12-4-5-13(22-12)19(20)21/h1-6,8H |
InChI Key |
PEESEJYSZUHQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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